1-Bromo-4-methoxy-2,3-dinitrobenzene
Overview
Description
1-Bromo-4-methoxy-2,3-dinitrobenzene is a chemical compound with the molecular formula C7H5BrN2O5 . It has a molecular weight of 277.03 .
Molecular Structure Analysis
The InChI code for 1-Bromo-4-methoxy-2,3-dinitrobenzene is 1S/C7H5BrN2O5/c1-15-5-3-2-4 (8)6 (9 (11)12)7 (5)10 (13)14/h2-3H,1H3 . This code provides a specific representation of the molecule’s structure.Chemical Reactions Analysis
While specific chemical reactions involving 1-Bromo-4-methoxy-2,3-dinitrobenzene are not detailed in the sources retrieved, it’s likely that it would participate in reactions typical of aromatic compounds, such as electrophilic aromatic substitution .Scientific Research Applications
Synthesis and Applications in Organic Chemistry 1-Bromo-4-methoxy-2,3-dinitrobenzene is primarily used as an intermediate in the synthesis of medicinal and pharmaceutical agents, organic dyes, and organic electroluminescent materials. Its synthesis from bromobenzene, which involves nitration in water, yields a high purity product. This compound's structure has been characterized using IR and NMR spectrometry, indicating its importance in organic chemistry research and applications (Xuan, Yan-hui, Zuo, Hongyu, & Zhao, 2010).
Role in Radical Cyclization Reactions The compound has been studied for its role in selective radical cyclization reactions. For instance, its reduction in the presence of specific nickel(I) complexes leads to the formation of various tetrahydrofuran derivatives, which are significant in synthetic organic chemistry. These reactions demonstrate high yields and highlight the compound's utility in complex organic syntheses (Esteves, Ferreira, & Medeiros, 2007).
Influence in Liquid Crystal Synthesis 1-Bromo-4-methoxy-2,3-dinitrobenzene is also involved in the synthesis of liquid crystals. Specifically, its derivatives are used in preparing chiral precursor compounds for liquid crystals. The mesogenic properties of these compounds are significantly influenced by the substituent on the phenyl ring, showcasing the compound's role in advanced materials research (Bertini, Perrin, Sinou, Thozet, & Vill, 2003).
Contribution to Nucleophilic Aromatic Substitution Studies The compound is also pivotal in understanding nucleophilic aromatic substitution reactions. Studies involving sodium borohydride reactions with derivatives of 1-Bromo-4-methoxy-2,3-dinitrobenzene have revealed insights into reaction intermediates and mechanisms. These findings are crucial for the theoretical understanding of organic reaction mechanisms (Gold, Miri, & Robinson, 1980).
Safety And Hazards
properties
IUPAC Name |
1-bromo-4-methoxy-2,3-dinitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O5/c1-15-5-3-2-4(8)6(9(11)12)7(5)10(13)14/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFWBPNPOHJWYAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)Br)[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201289344 | |
Record name | 1-Bromo-4-methoxy-2,3-dinitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201289344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-methoxy-2,3-dinitrobenzene | |
CAS RN |
860465-95-8 | |
Record name | 1-Bromo-4-methoxy-2,3-dinitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=860465-95-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Bromo-4-methoxy-2,3-dinitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201289344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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